4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine

Medicinal Chemistry Sequential Cross-Coupling Building Block Design

This orthogonally dihalogenated building block features C5-Cl and C6'-Br for sequential, chemoselective functionalization without protecting-group manipulation. The 2-aminopyrimidine core provides a third diversification vector, enabling rapid assembly of focused kinase inhibitor libraries targeting BRD4, IDO1, and CNS kinases. The saturated indoline scaffold reduces planarity and improves solubility versus fully aromatic analogs. Supplied at 97% purity with batch-specific QC (NMR, HPLC, GC). Request a quote today for this triple-functionalized SAR core.

Molecular Formula C12H10BrClN4
Molecular Weight 325.59 g/mol
Cat. No. B12072745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine
Molecular FormulaC12H10BrClN4
Molecular Weight325.59 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)Br)C3=NC(=NC=C3Cl)N
InChIInChI=1S/C12H10BrClN4/c13-8-2-1-7-3-4-18(10(7)5-8)11-9(14)6-16-12(15)17-11/h1-2,5-6H,3-4H2,(H2,15,16,17)
InChIKeyRDAOVRIZRLBWGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: A Bifunctional Pyrimidine-Indoline Building Block for Sequential Diversification


4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine (CAS 1202764-87-1) is a heterocyclic small molecule belonging to the pyrimidine-indoline hybrid class. It is manufactured as a research-grade building block with standard purity of 97% by vendors such as Bidepharm, which provides batch-specific QC reports including NMR, HPLC, and GC . Its defining structural feature is the presence of two distinct halogen atoms: a chlorine at the 5-position of the pyrimidine ring and a bromine at the 6-position of the indoline moiety, calculated with an exact mass of 323.97774 Da and an XLogP3-AA of 3.2 [1]. This dual-halogen architecture renders the compound uniquely suited for sequential, chemoselective functionalization in medicinal chemistry campaigns.

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: Why In-Class Compounds Cannot Be Simply Interchanged


Selecting a generic pyrimidine or indoline building block for library synthesis is insufficient for chemists requiring precise, stepwise construction of target molecules. While simple 2-aminopyrimidines or monohalogenated indoline analogs provide a single reactive handle, they impose a linear and convergent synthesis pathway, limiting structural complexity and the ability to introduce diverse vectors at a late stage. 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine overcomes this limitation by embedding two differentially reactive halogen centers (C5-Cl and C6'-Br) within a rigid, saturated indoline scaffold. This orthogonality enables sequential cross-coupling or nucleophilic aromatic substitution (SNAr) reactions without protecting group manipulations, a critical advantage for parallel synthesis and structure-activity relationship (SAR) exploration. The 2-amino group on the pyrimidine further serves as a third diversification point, making the compound a triple-functionalized core that generic alternatives cannot replicate [1].

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: Quantitative Differentiation Guide for Scientific Procurement


Dual-Halogen Orthogonality for Sequential Derivatization vs. Monohalogenated Analogs

The target compound uniquely provides two distinct halogen handles for chemoselective derivatization. The bromine on the indoline enables Pd-catalyzed cross-coupling, while the chlorine on the electron-deficient pyrimidine is primed for SNAr reactions. In contrast, the monohalogenated analog 4-(indolin-1-yl)-5-chloropyrimidin-2-amine (no bromine) offers only one reactive site, collapsing all diversity into a single vector and requiring pre-functionalized partners [1]. The exact mass of 323.97774 Da and CLogP of 3.2 for the title compound are also distinct from simpler pyrimidine-indoline hybrids, which typically lack the brominated mass and lipophilicity signature necessary for CNS drug-like space [2].

Medicinal Chemistry Sequential Cross-Coupling Building Block Design

Validated Purity and Quality Control: Lot-Specific Analytical Data Available

Vendor Bidepharm supplies the title compound with a standard purity of 97% and provides lot-specific analytical data including NMR, HPLC, and GC chromatograms . This is a quantitative differentiator from other suppliers like Dalton Research Molecules, which lists purity as >95% but does not publicly offer downloadable QC documents for this specific compound . The availability of batch-specific impurity profiles is critical for medicinal chemistry teams requiring reproducible biological assay results and for process chemists scaling up reactions.

Procurement Quality Assurance Reproducibility

Defined Lipophilicity and Molecular Descriptors for CNS Drug-Like Space

The computed XLogP3-AA value of 3.2 for 4-(6-bromoindolin-1-yl)-5-chloropyrimidin-2-amine places it squarely within the optimal lipophilicity range (LogP 1–4) for CNS drug candidates [1]. This is a class-level differentiator from non-halogenated or mono-halogenated pyrimidine-indoline cores, which typically exhibit lower LogP values (e.g., a calculated XLogP of ~1.8 for the non-brominated core) and may not achieve the same membrane permeability. The hydrogen bond donor count of 1 and acceptor count of 4 also conform to Lipinski's and CNS MPO rules, indicating potential for oral bioavailability and blood-brain barrier penetration.

Computational Chemistry CNS Penetration Drug Design

4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine: High-Impact Research and Industrial Application Scenarios


Kinase-Focused Fragment-Based Drug Discovery (FBDD) Libraries

As a privileged kinase hinge-binder motif, the 2-aminopyrimidine core is widely exploited for ATP-competitive inhibition. Deploying 4-(6-bromoindolin-1-yl)-5-chloropyrimidin-2-amine as a late-stage diversification core allows for the rapid generation of focused kinase inhibitor libraries. The C5-Cl can be displaced with various amines to explore the solvent-exposed region, while the C6'-Br can undergo Suzuki coupling to extend into the hydrophobic back pocket, as evidenced by its structural similarity to clinical kinase inhibitor cores .

Synthesis of IDO1/TDO or BRD4 Bromodomain Probe Molecules

The indoline-pyrimidine scaffold is a recurring motif in inhibitors of indoleamine 2,3-dioxygenase (IDO1) and bromodomain-containing protein 4 (BRD4). The bromine atom at the 6-position of the indoline is a versatile synthetic handle that can be converted to various functional groups (e.g., boronate ester, amine, alkyne) to probe these targets. This compound serves as an ideal penultimate intermediate for generating focused probe sets using parallel synthesis [1].

Chemoselective Sequential Cross-Coupling Methodology Development

The presence of both an aryl bromide and an aryl chloride in the same molecule makes this compound a benchmark substrate for developing and testing new chemoselective cross-coupling catalysts. This application is supported by the compound's structural analogy to substrates used in 5-halogenopyrimidine functionalization studies [2]. Catalyst systems that can selectively functionalize the C6'-Br in the presence of the C5-Cl, and vice versa, represent a valuable methodological advancement.

CNS-Penetrant Chemical Probe Synthesis

With a computed XLogP of 3.2, a single hydrogen bond donor, and a low molecular weight (325.59 g/mol), this building block meets key CNS drug-like property criteria. It can be used to synthesize analogs of known CNS-active kinase inhibitors, such as those targeting MARK4 or DRAK1, which are implicated in neurodegenerative diseases. The indoline motif contributes to reduced planarity and improved solubility compared to fully aromatic indole analogs [3].

Quote Request

Request a Quote for 4-(6-Bromoindolin-1-yl)-5-chloropyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.